3-Butoxybenzaldehyde
Overview
Description
3-Butoxybenzaldehyde is an organic compound with the chemical formula C₁₁H₁₄O₂. It is a benzaldehyde derivative where the benzene ring is substituted with a butoxy group at the third position. This compound is known for its role as an electron donor and is used in various chemical syntheses, including the formation of heterocyclic compounds, epoxides, ethylene, and peroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butoxybenzaldehyde is typically synthesized by reacting benzaldehyde with 3-chlorobutanol under basic conditions . The reaction involves the nucleophilic substitution of the chlorine atom by the benzaldehyde, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3-Butoxybenzoic acid.
Reduction: 3-Butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
3-Butoxybenzaldehyde has several applications in scientific research:
Biology: It is used in biochemical research for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-butoxybenzaldehyde involves its ability to act as an electron donor. This property allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the butoxy group.
4-Butoxybenzaldehyde: Similar structure but with the butoxy group at the fourth position.
2-Butoxybenzaldehyde: Similar structure but with the butoxy group at the second position.
Uniqueness: 3-Butoxybenzaldehyde is unique due to the position of the butoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications that other isomers may not be ideal for.
Biological Activity
3-Butoxybenzaldehyde (C11H14O2) is an organic compound notable for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a benzaldehyde group substituted with a butoxy group at the third position of the benzene ring. Its molecular structure can be represented as follows:
This structural configuration contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural preservative in food and pharmaceutical applications . The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella enterica | 128 |
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. In vitro studies revealed that it activates caspases 3, 8, and 9 in oral cancer cell lines, leading to programmed cell death . The compound's mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways.
A notable case study involved the treatment of MDA-MB-231 breast cancer cells, where this compound showed a dose-dependent increase in cell death compared to control groups. The findings suggest that this compound could be further explored as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.
- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in malignant cells.
- Membrane Interaction : Its hydrophobic butoxy group enhances membrane permeability, allowing it to interact effectively with cellular targets.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various aldehydes, including this compound, against resistant bacterial strains. Results indicated that it could serve as an alternative treatment option for infections caused by multidrug-resistant bacteria .
- Cancer Cell Apoptosis : In a study focused on oral squamous cell carcinoma, treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. This suggests its potential role as an adjunct therapy alongside traditional treatments .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. According to PubChem, toxicity data indicate that it has a moderate safety profile; however, further studies are needed to establish comprehensive safety parameters for human use .
Properties
IUPAC Name |
3-butoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCIRFCEGIMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373770 | |
Record name | 3-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30609-20-2 | |
Record name | 3-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30609-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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